molecular formula C12H22O2 B8527226 Ethyl 2-hexylcyclopropanecarboxylate

Ethyl 2-hexylcyclopropanecarboxylate

Cat. No.: B8527226
M. Wt: 198.30 g/mol
InChI Key: JTKYEFCQEMMJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hexylcyclopropanecarboxylate is a cyclopropane derivative characterized by an ethyl ester group at position 1 and a hexyl substituent at position 2 of the cyclopropane ring. The cyclopropane ring introduces significant ring strain, which influences its reactivity and physicochemical properties. Cyclopropane esters are often utilized in agrochemicals, fragrances, and pharmaceutical intermediates due to their unique stability and functional group compatibility. The hexyl chain enhances lipophilicity, suggesting applications in non-polar formulations or controlled-release systems.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

ethyl 2-hexylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-10-9-11(10)12(13)14-4-2/h10-11H,3-9H2,1-2H3

InChI Key

JTKYEFCQEMMJTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC1C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • Ethyl 2-butoxycyclopropanecarboxylate : Substitutes the hexyl group with a shorter butoxy chain (C₄H₉O). The reduced alkyl length decreases lipophilicity compared to the hexyl derivative.
  • Ethyl palmitate : A linear ester lacking the cyclopropane ring, featuring a palmitoyl chain (C₁₆). The absence of ring strain increases stability but reduces reactivity.
  • Methyl 1-(methylamino)cyclobutanecarboxylate : A cyclobutane analog with a methylamino group. The larger ring size (cyclobutane vs. cyclopropane) reduces strain, altering synthesis and stability.

Physicochemical Properties

  • Molecular Weight : Ethyl 2-hexylcyclopropanecarboxylate (C₁₂H₂₂O₂, ~198 g/mol) has a higher molecular weight than Ethyl 2-butoxycyclopropanecarboxylate (C₁₀H₁₈O₃, ~186 g/mol) but is lighter than ethyl palmitate (C₁₈H₃₆O₂, 284.48 g/mol) .
  • Solubility : The hexyl chain reduces water solubility compared to the butoxy analog, favoring organic solvents. Ethyl palmitate is nearly insoluble in water due to its long alkyl chain .
  • Boiling Point : Estimated to be lower than ethyl palmitate (high MW) but higher than Ethyl 2-butoxycyclopropanecarboxylate due to increased van der Waals forces from the hexyl group.

Data Tables

Table 1: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
This compound C₁₂H₂₂O₂ ~198 Low (organic) Agrochemicals, Fragrances
Ethyl 2-butoxycyclopropanecarboxylate C₁₀H₁₈O₃ ~186 Moderate Chemical intermediates
Ethyl palmitate C₁₈H₃₆O₂ 284.48 Insoluble Scent compounds, Cosmetics
Methyl 1-(methylamino)cyclobutanecarboxylate C₈H₁₅NO₂ 179.63 Soluble (EA) Pharmaceutical intermediates

Research Findings and Comparative Analysis

  • Biological Interactions : Ethyl palmitate’s role in bee antennal responses suggests cyclopropane esters could mimic or disrupt ecological signaling, depending on substituent effects.
  • Synthesis Efficiency : Yields for cyclopropane derivatives may lag behind cyclobutane systems (e.g., 80% in ) due to steric challenges from larger groups like hexyl.

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